Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate

Medicinal Chemistry Heterocyclic Synthesis Phthalazine Derivatives

Researchers developing kinase inhibitors or conducting antibacterial SAR studies often face supply gaps for phthalazinone building blocks with a precise 4-phenyl substitution and a reactive ethyl ester handle. This compound directly resolves that bottleneck. - Ready precursor for hydrazinolysis to the corresponding acetohydrazide, enabling rapid construction of s-triazole, s-triazolothiadiazine, and s-triazolothiadiazole libraries. - Unsubstituted 4-phenyl variant serves as the essential baseline comparator for SAR evaluation against 4-aryl-substituted analogs with reported antibacterial activity. - Ethyl ester moiety enables late-stage hydrolysis to the free acid, streamlining ATP-competitive kinase inhibitor lead optimization. Standard research quantities available with batch-specific quality assurance. Ships ambient; not DOT/IATA hazardous.

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
CAS No. 296876-23-8
Cat. No. B5543881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate
CAS296876-23-8
Molecular FormulaC18H16N2O3
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O3/c1-2-23-16(21)12-20-18(22)15-11-7-6-10-14(15)17(19-20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
InChIKeyYRMMNFZTLRYVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate: Structural Identity & Procurement


Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate is a synthetic phthalazinone derivative featuring a 4-phenyl substitution on the phthalazine core and an ethyl acetate moiety at the N-2 position . With a molecular formula of C18H16N2O3 and a molecular weight of 308.33 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly as a precursor to bioactive phthalazine-based kinase inhibitors and heterocyclic therapeutics [1]. Its predicted physicochemical properties include a density of 1.22±0.1 g/cm³, a boiling point of 471.8±47.0 °C, and an ACD/LogP of 2.86, which are critical parameters for solubility, formulation, and handling in both research and industrial settings .

Direct hydrazide precursor – avoids extra activation steps
4-Phenyl substitution for SAR profiling against substituted analogs
Ethyl ester enables orthogonal protection in multi-step syntheses

Why Generic Substitution Fails for This Phthalazinone


Substituting Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate with other phthalazinone analogs is not straightforward due to the critical role of the ethyl ester moiety in modulating both reactivity and physicochemical properties. The ethyl acetate group serves as a key synthetic handle for further derivatization, such as hydrazinolysis to the corresponding acetohydrazide, a crucial intermediate for generating diverse heterocyclic systems . Furthermore, the 4-phenyl substitution pattern dictates specific interactions with biological targets; for instance, 4-substituted phthalazinone acetic acid ethyl ester derivatives exhibit antibacterial activity that is highly sensitive to the nature of the 4-aryl group . Generic substitution risks losing these specific reactivities and target engagement profiles, leading to failed syntheses or diminished biological outcomes.

Target Ethyl ester
Substitute Free acid (CAS 127828-88-0)
Requires additional activation step, which may reduce synthetic efficiency and raise cost.
Target 4-Phenyl substituent
Substitute 4-Methoxyphenyl analog
Electronic and steric differences may shift antibacterial activity profile, invalidating SAR conclusions.
Target Ethyl ester protecting group
Substitute Methyl ester analog
Orthogonal deprotection selectivity may not transfer, complicating multi-step kinase inhibitor syntheses.

Quantitative Differentiation Evidence


Superior Hydrazide Formation vs. Free Acid

The ethyl ester moiety of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate is specifically designed for high-yield conversion to the corresponding acetohydrazide, a pivotal intermediate for generating diverse heterocyclic libraries. This contrasts with the free acid analog, (1-Oxo-4-phenyl-2(1H)-phthalazinyl)acetic acid (CAS 127828-88-0), which requires additional activation steps for direct hydrazide formation, often leading to lower yields and more complex purification. The ester's reactivity is exploited in the synthesis of s-triazoles, s-triazolothiadiazines, and other pharmaceutically relevant scaffolds .

Hydrazide Formation
Class-level
Ester enables direct hydrazinolysis; acid requires activation
Supports synthesis route selection
No head-to-head yield data available
Medicinal Chemistry Heterocyclic Synthesis Phthalazine Derivatives

Melting Point & LogP vs. Unsubstituted Parent

Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate exhibits a melting point of 194 °C (from ethanol) and a predicted ACD/LogP of 2.86, indicative of moderate lipophilicity suitable for membrane permeability. In contrast, the unsubstituted parent compound 4-Phenylphthalazin-1(2H)-one (CAS 5004-45-5) has a significantly lower melting point (approximately 180-183 °C) and a lower predicted LogP (approximately 1.8-2.0), suggesting a different solid-state stability and solubility profile .

Physicochemical Profile
Reported
Δmp +11–14°C | ΔLogP +0.86–1.06
Higher mp may ease purification; increased LogP may alter membrane partitioning
Predicted values; experimental verification recommended
Pre-formulation Physicochemical Properties Phthalazinone Scaffold

Antibacterial Scaffold: 4-Phenyl vs. 4-Methoxyphenyl

While direct antibacterial IC50 data for Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate is not available in the searched literature, a closely related analog, [4-(4-methoxyphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid ethyl ester, has been reported to possess potent antibacterial activity . This establishes the phthalazinone acetic acid ethyl ester scaffold as a privileged structure for antibacterial activity. The 4-phenyl variant is expected to exhibit a different antimicrobial spectrum and potency profile compared to the 4-(4-methoxyphenyl) analog, driven by the electronic and steric differences between the phenyl and 4-methoxyphenyl substituents.

Antibacterial SAR
Class-level
4-Phenyl vs. 4-methoxyphenyl; quantitative data not found
Substituent-dependent activity profile; requires direct screening
MIC data not available from source
Antibacterial Phthalazinone Derivatives Structure-Activity Relationship

Ethyl vs. Methyl Ester in Kinase Inhibitor Synthesis

Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate has been identified as a useful intermediate in the development of bioactive molecules, including kinase inhibitors [1]. The ethyl ester offers a balance of stability and reactivity that is often preferred over the methyl ester analog (Methyl (1-oxo-4-phenyl-2(1H)-phthalazinyl)acetate, CAS not specified) in multi-step syntheses requiring selective deprotection. The ethyl ester can be selectively cleaved under milder conditions or differentiated from methyl esters present elsewhere in a complex molecule, providing greater synthetic flexibility.

Ester Protecting Group
Class-level
Ethyl ester allows selective hydrolysis distinct from methyl
Enables orthogonal deprotection in complex syntheses
No direct yield comparison reported
Kinase Inhibitors Drug Discovery Phthalazine Building Blocks

Optimal Research & Industrial Applications


Heterocyclic Library Synthesis via Acetohydrazide

The most validated application is as a direct precursor to 1(2H)-oxo-4-phenyl-phthalazine-2-acetic acid hydrazide. This hydrazide serves as a key scaffold for constructing diverse heterocyclic systems, including s-triazoles, s-triazolothiadiazines, and s-triazolothiadiazoles, which are of pharmaceutical interest . Procurement for this purpose leverages the ethyl ester's ready conversion via hydrazinolysis, a reaction well-documented in the primary literature .

SAR Studies for Antibacterial Phthalazinones

Given the reported potent antibacterial activity of the 4-(4-methoxyphenyl) acetic acid ethyl ester analog, the unsubstituted 4-phenyl variant is an essential comparator for SAR studies. Researchers can systematically evaluate the impact of the 4-aryl substituent on antibacterial potency and spectrum by procuring this compound alongside its substituted analogs .

Kinase Inhibitor Lead Generation & Optimization

This compound is cited as a useful intermediate for developing kinase inhibitors, a major class of targeted cancer therapeutics [1]. Its ethyl ester group provides a convenient handle for further functionalization or late-stage deprotection to the free acid, enabling the exploration of phthalazine-based ATP-competitive inhibitors.

Application
Selection Property
Validation Focus
Heterocyclic Library Synthesis
Direct hydrazide precursor
Hydrazinolysis reaction efficiency
Antibacterial SAR Studies
4-Phenyl as baseline substituent
Antibacterial activity comparison vs. substituted analogs
Kinase Inhibitor Lead Generation
Ethyl ester as protected carboxylate handle
Deprotection selectivity and coupling efficiency
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